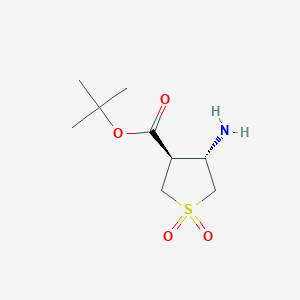
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a naphthoyl group, a phenyl group, and a piperidine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would likely be complex due to the presence of multiple functional groups. For instance, 2-naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would likely depend on the specific conditions and reagents used. As mentioned earlier, 2-naphthol has been used in various organic transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would be determined by its specific structure. For example, 2-naphthol has a molecular formula of C10H8O and a melting point of 122 °C .
Scientific Research Applications
- Researchers have explored the antiproliferative effects of N-naphthoyl thiourea derivatives against cancer cell lines such as MCF-7, HCT116, and A549 . Some derivatives exhibited significant cytotoxicity, surpassing the efficacy of doxorubicin. Notably, a copper complex derived from this compound demonstrated potent antitumor activity, making it a promising candidate for future cancer therapeutics.
- The copper complex derived from N-naphthoyl thiourea ligand was also investigated for its ability to degrade methyl orange (MO) dye under photodegradation conditions . This highlights its potential in environmental applications, specifically in wastewater treatment.
- Thiourea derivatives, including N-naphthoyl thiourea, play a crucial role in chiral organocatalysis. They are used in the synthesis of enantiomerically enriched compounds and asymmetric conversions . Cinchona-thiourea-based catalysts, in particular, are widely employed in various reactions.
- Thiourea derivatives are utilized in supramolecular chemistry, acting as building scaffolds for creating intricate assemblies. Additionally, they serve as effective anion sensors . These applications contribute to the field of molecular recognition and sensing.
- Thioureas, including N-naphthoyl thiourea, exhibit diverse biological virtues. They have been investigated as anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer agents . Some derivatives are already in clinical use, emphasizing their potential in drug development.
- Beyond medicine, thiourea derivatives find applications in the analytical industry, agriculture, and metallurgy . Their versatility makes them valuable in various industrial processes.
Anticancer Activity
Photodegradation of Dyes
Organocatalysis and Asymmetric Synthesis
Supramolecular Assemblies and Anion Sensing
Medicinal Properties
Industrial Applications
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins
Mode of Action
The exact mode of action of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations to cellular processes, potentially influencing cell growth, division, or metabolism .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in the synthesis of essential biomolecules
Pharmacokinetics
Information on its bioavailability, distribution within the body, metabolic transformation, and elimination is currently lacking .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial and antitumor effects
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDUZMSJIMHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2433612.png)



![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)





![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)